Cas no 1078-30-4 (quinoline-7-carboxylic acid)
quinoline-7-carboxylic acid Properties
Names and Identifiers
-
- 7-Quinolinecarboxylic acid
- Quinoline-7-carboxylic acid
- 7-Carboxyquinoline
- quinolin-7-carboxylic acid
- 7-Carboxyquinoline, 7-Carboxy-1-azanaphthalene
- AKOS BBS-00005341
- 7-QUINOLINEcarboxylic acid 98%
- 7-Quinolinecarboxylic acid ,98%
- 7-Quinolinecarboxylic acid, 95+%
- 7-Quinolinecarboxylicacid
- WXXVQWSDMOAHHV-UHFFFAOYSA-N
- 7-Quinoline-carboxylic acid
- 7-quinoline carboxylic acid
- EBD958
- BCP10039
- STL227799
- SBB041648
- RP02793
- MB00424
- BC228629
- AM802903
- AB0034
- AB0034669
- ST2412585
- X8858
- ST45174848
- 4C
- quinoline-7-carboxylic acid
- AKOS000270294
- A801765
- SY065640
- AC-4532
- MFCD00047617
- FT-0633308
- 1078-30-4
- EN300-97215
- Z1198148848
- F2191-0006
- W-204648
- FS-2897
- PS-8648
- CS-D0464
- DTXSID50344784
- SCHEMBL1145034
- DB-040787
- 7-QUINOLINECARBOXYLIC ACID
- QUINOLINE-7-CARBOXYLIC ACID
- +Expand
-
- MFCD00047617
- WXXVQWSDMOAHHV-UHFFFAOYSA-N
- 1S/C10H7NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H,12,13)
- OC(C1C=CC2=CC=CN=C2C=1)=O
Computed Properties
- 173.047678g/mol
- 0
- 1.8
- 1
- 3
- 1
- 173.047678g/mol
- 173.047678g/mol
- 50.2Ų
- 13
- 205
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 1.93300
- 50.19000
- 1.5200 (estimate)
- 348.7°C at 760 mmHg
- 249.5°C
- 348.7 °C at 760 mmHg
- 1.2427 (rough estimate)
quinoline-7-carboxylic acid Security Information
- 24/25
- H302-H315-H319-H332-H335
- Sealed in dry,Room Temperature
quinoline-7-carboxylic acid Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
quinoline-7-carboxylic acid Price
quinoline-7-carboxylic acid Suppliers
quinoline-7-carboxylic acid Related Literature
-
1. 647. The polarography of quinoline derivatives. Part VII. The reduction waves of quinoline-3-, -5-, -6-, and -7-carboxylic acidsJohn T. Stock,T. R. Williams,F. J. Pinchin J. Chem. Soc. 1960 3221
-
Yu'ning Song,Hao Xu,Wenmin Chen,Peng Zhan,Xinyong Liu Med. Chem. Commun. 2015 6 61
-
Michal Mal?ek,Júlia Ko?í?ková,Peter Herich,Peter Rapta,Iryna Stepanenko,Vladimir B. Arion New J. Chem. 2020 44 13195
-
Fabrice Eckes,Véronique Bulach,Aurélie Guenet,Cristian A. Strassert,Luisa De Cola,Mir Wais Hosseini Chem. Commun. 2010 46 619
-
Wai-Lun Chan,Chen Xie,Wai-Sum Lo,Jean-Claude G. Bünzli,Wai-Kwok Wong,Ka-Leung Wong Chem. Soc. Rev. 2021 50 12189
-
Evgenia P. Irgi,George D. Geromichalos,Sofia Balala,Jakob Kljun,Stavros Kalogiannis,Athanasios Papadopoulos,Iztok Turel,George Psomas RSC Adv. 2015 5 36353
-
Vitaliy M. Sviripa,Ravshan Burikhanov,Josiah M. Obiero,Yaxia Yuan,Justin R. Nickell,Linda P. Dwoskin,Chang-Guo Zhan,Chunming Liu,Oleg V. Tsodikov,Vivek M. Rangnekar,David S. Watt Org. Biomol. Chem. 2016 14 74
-
L. Bradford,T. J. Elliott,F. M. Rowe J. Chem. Soc. 1947 437
-
Vitaliy M. Sviripa,Ravshan Burikhanov,Josiah M. Obiero,Yaxia Yuan,Justin R. Nickell,Linda P. Dwoskin,Chang-Guo Zhan,Chunming Liu,Oleg V. Tsodikov,Vivek M. Rangnekar,David S. Watt Org. Biomol. Chem. 2016 14 74
1078-30-4 (quinoline-7-carboxylic acid) Related Products
- 1670-82-2(1H-Indole-6-carboxylic acid)
- 2124-55-2(Indole-4-carboxylic acid)
- 61563-43-7(Isoquinoline-8-carboxylic acid)
- 106778-43-2(Isoquinoline-6-carboxylic acid)
- 486-74-8(Quinoline-4-carboxylic acid)
- 1670-81-1(Indole-5-carboxylic acid)
- 7250-53-5(Quinoline-5-carboxylic acid)
- 10349-57-2(6-Quinolinecarboxylic acid)
- 221050-96-0(Isoquinoline-7-carboxylic acid)
- 332927-03-4(Acridine-9-carboxylic acid hydrate)